2-(4-bromophenyl)-6-methyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVJBMHQRDXWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Bromophenyl 6 Methyl 1h Benzimidazole and Analogues
Classical Approaches for Benzimidazole (B57391) Core Synthesis
The formation of the benzimidazole ring system traditionally relies on the condensation of an o-phenylenediamine (B120857) with a one-carbon synthon, typically a carboxylic acid derivative or an aldehyde.
One of the most fundamental and widely used methods for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or acid chlorides) under acidic conditions. mdpi.comresearchgate.net This reaction typically requires high temperatures and strong acids to facilitate the cyclodehydration process. researchgate.net Polyphosphoric acid (PPA) is a common medium for this reaction, acting as both a catalyst and a dehydrating agent. researchgate.neteresearchco.com Other catalytic systems, such as ammonium (B1175870) chloride in ethanol (B145695), have also been employed to achieve good yields of benzimidazole derivatives. semanticscholar.orgnih.gov The reaction of 4-methyl-1,2-phenylenediamine with 4-bromobenzoic acid in the presence of an acid catalyst like PPA directly yields 2-(4-bromophenyl)-6-methyl-1H-benzimidazole.
Table 1: Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Carboxylic Acid Derivatives
| Catalyst/Medium | Substrates | Conditions | Yield | Reference |
| Polyphosphoric Acid (PPA) | o-phenylenediamine and 4-aminobenzoic acid | Reflux in xylene, 6 hours | 51% | semanticscholar.org |
| Polyphosphoric Acid (PPA) | o-phenylenediamine and 4-bromo benzoic acid | 180°C | 90% | eresearchco.com |
| Ammonium Chloride (NH4Cl) | o-phenylenediamine and various aromatic acids | 80-90°C in Ethanol | 72-90% | semanticscholar.org |
| p-Toluenesulfonic acid (p-TSOH) | o-phenylenediamine and carboxylic acids | Not specified | Good | researchgate.net |
| Zinc oxide nanoparticles (ZnO-NPs) | 4-methyl-1,2-phenylenediamine and formic acid | 70°C | 94% | semanticscholar.org |
An alternative classical route involves the reaction of an o-phenylenediamine with an aldehyde. mdpi.com This process occurs in two main steps: first, the condensation of the diamine with the aldehyde to form a Schiff base intermediate, followed by an oxidative cyclization to yield the benzimidazole ring. acs.org A variety of oxidizing agents and catalytic systems have been developed to promote this transformation efficiently. organic-chemistry.org This method is advantageous due to the wide commercial availability of diverse aldehydes. iosrjournals.org Oxidants such as hydrogen peroxide (H₂O₂), oxone, and hypervalent iodine compounds are effective for this cyclization. organic-chemistry.org Metal catalysts can also be used, often with air or molecular oxygen serving as the terminal oxidant. researchgate.net
The reaction between 4-methyl-1,2-phenylenediamine and 4-bromobenzaldehyde (B125591) would first form the corresponding Schiff base, which upon oxidative treatment, yields this compound.
Specific Synthetic Strategies for this compound
The synthesis of specifically substituted benzimidazoles like this compound requires tailored protocols that often build upon classical methods but incorporate optimizations for yield and purity.
The most direct synthesis of this compound involves a one-pot condensation of its specific precursors: 4-methyl-1,2-phenylenediamine and 4-bromobenzoic acid. A well-established protocol for a closely related analogue involves heating o-phenylenediamine and 4-bromobenzoic acid in polyphosphoric acid (PPA) at 180°C, which results in a 90% yield of 2-(4-bromophenyl)-1H-benzimidazole. eresearchco.com Adapting this method for the target compound would involve the following steps:
Reactant Mixing: 4-methyl-1,2-phenylenediamine and 4-bromobenzoic acid are mixed in a reaction vessel.
Acid Addition: Polyphosphoric acid is added to the mixture to serve as the catalyst and dehydrating agent.
Heating: The reaction mixture is heated to a high temperature (e.g., 180°C) for several hours to drive the condensation and cyclization.
Workup and Isolation: After cooling, the reaction mixture is treated with a base to neutralize the acid, causing the product to precipitate. The solid product is then collected by filtration, washed, and purified, typically by recrystallization.
This approach is robust and generally provides high yields for 2-arylbenzimidazoles.
To improve the efficiency, yield, and environmental footprint of benzimidazole synthesis, significant research has focused on optimizing reaction conditions and developing novel catalysts. nih.gov For the synthesis of 2-arylbenzimidazoles, alternatives to harsh acidic conditions have been explored.
Key areas of optimization include:
Catalyst Choice: A wide array of catalysts have been shown to be effective, including nanomaterial catalysts (e.g., ZnO-NPs, nano-Fe₂O₃), solid acid catalysts (e.g., ZrO₂–Al₂O₃), and various metal salts (e.g., MgCl₂·6H₂O, bismuth nitrate). nih.govrsc.org For instance, silica-supported periodic acid (H₅IO₆-SiO₂) has been used as an efficient catalyst for synthesizing 2-aryl benzimidazoles at room temperature in short reaction times. nih.gov
Reaction Medium: While high-boiling solvents are common, solvent-free conditions and more environmentally benign solvents like water or ethanol are increasingly used. nih.govresearchgate.net L-Proline has been used as an organocatalyst in an aqueous medium for this synthesis. researchgate.net
Energy Source: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net
Table 2: Comparison of Optimized Conditions for 2-Arylbenzimidazole Synthesis
| Catalyst | Reactants | Conditions | Time | Yield | Reference |
| H₅IO₆-SiO₂ (20 mol%) | o-phenylenediamine, m-nitrobenzaldehyde | Acetonitrile, Room Temp | 15 min | 95% | nih.gov |
| Gold Nanoparticles (Au/TiO₂) | o-phenylenediamine, aromatic aldehydes | CHCl₃:MeOH, Room Temp | 1-18 h | 51-99% | mdpi.com |
| L-Proline (10 mol%) | o-phenylenediamine, benzaldehyde (B42025) | Water (pH 4.2), Reflux | 3 h | 94% | researchgate.net |
| ZnO-NPs | o-phenylenediamine, aromatic aldehydes | Ultrasound, Ethanol | 25-45 min | 90-96% | semanticscholar.org |
| H₂O₂/HCl | o-phenylenediamine, aryl aldehydes | Acetonitrile, Room Temp | 15-45 min | 92-98% | organic-chemistry.org |
Advanced Synthetic Techniques for Benzimidazole Functionalization
After the synthesis of the core this compound structure, advanced techniques can be employed for further functionalization, allowing for the introduction of diverse substituents to modulate the compound's properties.
N-Functionalization: The secondary amine (-NH) of the imidazole (B134444) ring is a common site for functionalization. Nucleophilic substitution reactions are frequently used to introduce alkyl or aryl groups. For example, 2-(4-bromophenyl)-1H-benzimidazole can be readily alkylated at the N-1 position using various benzyl (B1604629) halides in the presence of a base like potassium carbonate. eresearchco.com This allows for the synthesis of a library of N-substituted derivatives.
C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful tool for functionalizing the benzimidazole scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net The C2 position is particularly susceptible to functionalization due to its location between two nitrogen atoms. researchgate.net Catalytic systems involving palladium, rhodium, and copper can mediate the coupling of various partners at this position. researchgate.net While the C2 position in the target compound is already occupied, other positions on the benzene (B151609) ring (C4, C5, C7) can be functionalized, often through a halogenation-cross-coupling sequence to ensure regioselectivity. researchgate.net
Cross-Coupling Reactions: The bromo-substituent on the phenyl ring at the C2 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkynyl, or amino groups, providing a powerful strategy for late-stage diversification of the core molecule.
Microwave-Assisted Synthesis of this compound Analogues
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. jocpr.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like benzimidazoles. researchgate.net
The synthesis of 2-aryl-1H-benzimidazoles can be efficiently achieved through the condensation of o-phenylenediamines with aromatic aldehydes under microwave irradiation. jocpr.comresearchgate.net This method offers a rapid and effective route to compounds like this compound. For instance, the reaction of 4-methyl-o-phenylenediamine with 4-bromobenzaldehyde in the presence of a suitable catalyst and solvent can be significantly expedited using microwave heating. researchgate.net Various catalysts and reaction conditions have been explored to optimize these syntheses, including the use of sodium metabisulfite (B1197395) or operating under solvent-free conditions. researchgate.netrsc.org
Microwave technology has also been successfully applied to more complex, multi-step syntheses involving the benzimidazole core. For example, the synthesis of benzimidazole-conjugated 1,2,3-triazole analogs has been achieved using a microwave-assisted copper-catalyzed click reaction in the final step. nih.gov Similarly, microwave irradiation has been employed for the synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles and 2-aryl-1-benzylbenzimidazoles, resulting in reduced reaction times and higher yields. arkat-usa.org These examples highlight the versatility of microwave-assisted synthesis in creating a diverse range of benzimidazole analogues.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of 2-Aryl-1H-Benzimidazoles | Often requires prolonged heating under strong acidic conditions. | Rapid reaction times (minutes vs. hours), higher yields, and cleaner product profiles. | jocpr.comresearchgate.net |
| Synthesis of Benzimidazole-1,2,3-triazole Hybrids | Multi-step synthesis with longer reaction times for each step. | Final click reaction step is significantly accelerated, improving overall efficiency. | nih.gov |
| Synthesis of Thiazolo[3,4-a]benzimidazoles | Requires refluxing for extended periods (e.g., 48 hours). | Reaction times are reduced to minutes with improved yields. | arkat-usa.org |
Derivatization Strategies at N-1 and C-2/C-6 Positions
To explore the structure-activity relationships of this compound, derivatization at various positions of the benzimidazole scaffold is a key strategy. The N-1, C-2, and C-6 positions are particularly amenable to modification, allowing for the introduction of a wide array of functional groups and heterocyclic moieties.
N-Alkylation and N-Acylation
The nitrogen atom at the N-1 position of the benzimidazole ring is a common site for derivatization. N-alkylation can be achieved by reacting the parent benzimidazole with various alkyl halides. researchgate.netnih.gov For instance, the N-alkylation of 2-substituted benzimidazoles has been successfully carried out using alkyl bromides in the presence of a phase-transfer catalyst. researchgate.net This approach allows for the introduction of various alkyl chains, which can influence the lipophilicity and biological activity of the resulting compounds.
N-acylation provides another avenue for modifying the benzimidazole core. This can be accomplished by reacting the benzimidazole with acid chlorides or anhydrides. These reactions introduce an acyl group at the N-1 position, which can serve as a handle for further functionalization or directly contribute to the molecule's biological profile.
Incorporation of Diverse Heterocyclic Moieties (e.g., Triazoles, Thiadiazoles, Oxadiazoles)
The fusion or linkage of the benzimidazole scaffold with other heterocyclic rings is a widely employed strategy to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.netingentaconnect.com
Triazoles: Benzimidazole-triazole hybrids have garnered significant attention in medicinal chemistry. nih.govmdpi.com These can be synthesized by linking a triazole ring to the benzimidazole core, often through a spacer. The resulting hybrid molecules have shown a range of biological activities. nih.govresearchgate.net
Thiadiazoles: The incorporation of a 1,3,4-thiadiazole (B1197879) moiety into the benzimidazole structure has also been extensively explored. orientjchem.orgnih.govtandfonline.com Synthesis of these hybrids often involves the reaction of a functionalized benzimidazole with a thiadiazole precursor. For example, novel benzimidazole derivatives containing a 1,3,4-thiadiazole ring have been synthesized through nucleophilic substitution reactions. orientjchem.orgresearchgate.net
Oxadiazoles: Benzimidazole-oxadiazole hybrids represent another important class of compounds. researchgate.netingentaconnect.comnih.gov The synthesis of these molecules can be achieved through various synthetic routes, leading to compounds with diverse substitution patterns. rsc.orgekb.eg These hybrid structures are of interest due to the combined pharmacological potential of both the benzimidazole and oxadiazole rings. researchgate.netingentaconnect.com
Introduction of Halogen and Alkyl Substituents on Phenyl Rings
Modification of the phenyl ring at the C-2 position of the benzimidazole is a crucial strategy for fine-tuning the electronic and steric properties of the molecule. The parent compound, this compound, already contains a halogen substituent. Further modifications can involve the introduction of other halogens (e.g., chlorine, iodine) or various alkyl groups at different positions on this phenyl ring. mdpi.comnih.gov
The synthesis of such analogues typically involves the condensation of the appropriate substituted benzaldehyde with 4-methyl-o-phenylenediamine. For example, reacting 4-methyl-o-phenylenediamine with 3-bromobenzaldehyde (B42254) or 4-iodobenzaldehyde (B108471) would yield the corresponding 3-bromo or 4-iodo-phenyl analogues. mdpi.com Similarly, using substituted benzaldehydes with various alkyl groups would lead to the formation of 2-(alkylphenyl)-6-methyl-1H-benzimidazoles. These modifications can significantly impact the molecule's interaction with biological targets.
Computational and Theoretical Investigations of 2 4 Bromophenyl 6 Methyl 1h Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed examination of molecular properties at the electronic level, providing a basis for understanding and predicting chemical phenomena.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. biointerfaceresearch.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com
The first step in a theoretical study is geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For 2-(4-bromophenyl)-6-methyl-1H-benzimidazole, the optimized structure would reveal the planarity of the benzimidazole (B57391) ring system and the relative orientation of the 4-bromophenyl substituent. Studies on similar benzimidazole derivatives show that the butyl substituent in N-Butyl-1H-benzimidazole has minimal effect on the core bond lengths of the benzimidazole ring when compared to the parent molecule. nih.gov The addition of the 6-methyl group is expected to cause minor steric and electronic perturbations to the benzimidazole core, while the bond connecting the phenyl ring to the imidazole (B134444) core would exhibit partial double-bond character due to resonance. biointerfaceresearch.com
Table 1: Predicted Geometrical Parameters for this compound (based on analogous structures)
| Parameter | Bond/Angle | Predicted Value | Reference Compound(s) |
|---|---|---|---|
| Bond Lengths (Å) | C=N (imidazole) | ~1.30-1.38 Å | N-Butyl-1H-benzimidazole nih.gov |
| C-N (imidazole) | ~1.37-1.39 Å | N-Butyl-1H-benzimidazole nih.gov | |
| C-C (benzimidazole) | ~1.38-1.41 Å | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole researchgate.net | |
| C-C (phenyl) | ~1.39-1.40 Å | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole researchgate.net | |
| C-Br | ~1.90 Å | General C-Br aromatic bond | |
| Bond Angles (º) | C-N-C (imidazole) | ~108-110º | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole researchgate.net |
This is an interactive data table. Users can sort and filter the data.
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO would likely be distributed across the imidazole and the attached 4-bromophenyl ring. The energy gap for benzimidazole derivatives typically falls in the range of 4-5 eV, indicating high kinetic stability. nih.govirjweb.com DFT calculations can precisely determine these energy levels and visualize the orbital distributions.
Table 2: Predicted Frontier Molecular Orbital Energies and Properties
| Parameter | Predicted Value | Significance |
|---|---|---|
| E(HOMO) | ~ -6.0 to -6.5 eV | Electron-donating ability; susceptibility to electrophilic attack |
| E(LUMO) | ~ -1.5 to -2.0 eV | Electron-accepting ability; susceptibility to nucleophilic attack |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical reactivity and kinetic stability nih.gov |
| Electronegativity (χ) | High | General reactivity |
| Chemical Hardness (η) | High | Resistance to change in electron distribution irjweb.com |
This is an interactive data table. Users can sort and filter the data.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show significant negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them primary sites for hydrogen bonding and protonation. nih.govresearchgate.net The area around the electronegative bromine atom would also exhibit negative potential. Conversely, the hydrogen atom attached to the imidazole nitrogen (N-H) would be a site of positive potential, indicating its acidic nature. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the electronic structure by examining charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. wisc.eduacadpubl.eu This method analyzes the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (C-C, benzimidazole) | π* (C-C, benzimidazole) | High | Intra-ring delocalization |
| π (C-C, phenyl) | π* (C-C, phenyl) | High | Intra-ring delocalization |
| n (Nitrogen) | π* (C=N, imidazole) | Moderate | Hyperconjugation, stabilization |
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Theoretical calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman). By performing a frequency calculation on the optimized geometry, a set of harmonic vibrational frequencies can be obtained. mdpi.com These theoretical frequencies often systematically overestimate experimental values, so they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.netnih.gov
For this compound, key vibrational modes can be assigned. A study on the closely related 2-(4-bromophenyl)-1H-benzimidazole provides a strong basis for these assignments. researchgate.net The N-H stretching vibration is expected in the range of 3000-3500 cm⁻¹. The aromatic C-H stretching modes would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings are predicted to occur in the 1400-1600 cm⁻¹ region. The characteristic C-Br stretching vibration is expected at a lower wavenumber, typically around 650 cm⁻¹. researchgate.net
Table 4: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| N-H Stretch | ~3400-3500 | Medium-Strong |
| Aromatic C-H Stretch | ~3050-3150 | Medium |
| Methyl C-H Stretch | ~2900-3000 | Medium |
| C=N / C=C Stretch | ~1400-1600 | Strong |
| N-H Bending | ~1560 | Weak researchgate.net |
| C-N Stretch | ~1125 | Weak researchgate.net |
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Molecular Modeling and Simulation Studies
Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques, such as molecular docking, are used to study how a molecule interacts with larger biological systems like proteins. Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors. nih.govresearchgate.net
Molecular docking simulations place the ligand (this compound) into the binding site of a target protein to predict its preferred binding mode, affinity, and specific interactions. nih.gov For instance, benzimidazoles are known to bind to the colchicine (B1669291) domain of β-tubulin, inhibiting microtubule polymerization, which is a mechanism for anticancer activity. nih.gov Docking studies on various benzimidazoles have identified key interactions, such as hydrogen bonds between the imidazole N-H group and amino acid residues (like Asn, Asp) and hydrophobic interactions involving the aromatic rings. ukm.myacs.org A docking study of this compound against a relevant protein target would likely reveal similar binding patterns, with the 4-bromophenyl and 6-methyl groups contributing to hydrophobic interactions within the binding pocket.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial for identifying potential biological targets and understanding the structural basis of its activity.
Research on analogous 2-arylbenzimidazole structures has demonstrated their ability to interact with a variety of protein targets, including enzymes and receptors implicated in cancer, microbial infections, and neurodegenerative diseases. ukm.mynih.gov The binding mode of these compounds typically involves a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. ukm.my
In the case of this compound, the benzimidazole ring system is predicted to be a key pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors, while the bicyclic aromatic system can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. ukm.my The 6-methyl group is likely to contribute to hydrophobic interactions, potentially enhancing binding affinity and selectivity. The 2-(4-bromophenyl) substituent plays a significant role; the phenyl ring can form additional hydrophobic and π-π interactions, while the bromine atom can participate in halogen bonding—an often-underappreciated but significant non-covalent interaction that can enhance ligand-protein binding stability.
Docking simulations of various 2-phenyl benzimidazole derivatives against targets like Epidermal Growth Factor Receptor (EGFR) kinase and β-tubulin have revealed favorable binding energies, often comparable to or better than known inhibitors. ukm.mynih.gov For instance, studies on similar structures have reported binding energies in the range of -7.0 to -9.0 kcal/mol, indicating strong and stable interactions. nih.govekb.eg
| Target Protein | Representative Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |
| EGFR Kinase | -8.4 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| β-Tubulin | -8.5 | Cys241, Leu248, Ala316 | Hydrophobic, Halogen Bond |
| DNA Gyrase B | -7.9 | Asn46, Asp73, Arg136 | Hydrogen Bond, π-π Stacking |
| VEGFR-2 Kinase | -8.1 | Cys919, Leu840, Val848 | Hydrophobic, π-π Stacking |
Note: The data in this table are representative values based on docking studies of structurally similar 2-arylbenzimidazole compounds against various protein targets and are intended to be illustrative for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to assess the conformational stability of the ligand within the binding pocket and to refine the binding mode predicted by docking.
For a ligand like this compound, MD simulations can track the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period (typically nanoseconds to microseconds). The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to ensure the complex remains stable. A low and stable RMSD value suggests a stable binding pose.
Furthermore, MD simulations provide insights into the conformational flexibility of the ligand. The dihedral angles within the this compound structure, particularly the torsion angle between the benzimidazole and the bromophenyl rings, can be analyzed to understand its preferred conformation in a solvated environment and within a binding site. Studies on similar bicyclic aromatic compounds show that such molecules can adopt various low-energy conformations, which is critical for adapting to the specific geometry of a target's active site. mdpi.com The binding free energy, often calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be derived from MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone. ajchem-a.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations
SAR and QSAR studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. These analyses correlate the chemical structure of compounds with their biological activity.
Correlations between Structural Modifications and Biological Activity
For the benzimidazole scaffold, extensive SAR studies have established several key principles. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole core and any appended aromatic rings. acs.org
C2-Position: The substituent at the 2-position is critical for activity. The presence of an aryl group, such as the 4-bromophenyl group in the target molecule, is a common feature in many biologically active benzimidazoles. Modifications to this ring can drastically alter potency and selectivity.
C5/C6-Positions: Substitutions at the 5- and 6-positions of the benzimidazole ring significantly influence activity. The 6-methyl group in this compound is an electron-donating group. In various series of benzimidazoles, small alkyl groups at this position have been shown to enhance lipophilicity, which can improve cell permeability and interaction with hydrophobic pockets in target proteins.
N1-Position: Alkylation or arylation at the N1 position can modulate the physicochemical properties and biological profile of the compound. While the subject compound is an NH-benzimidazole, derivatization at this position is a common strategy for lead optimization.
Influence of Substituents on Pharmacological Profiles
The specific substituents of this compound are expected to confer distinct properties.
4-Bromo Substituent: The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. Its presence at the para position of the phenyl ring influences the electronic distribution of the entire molecule. Halogen substituents are known to increase lipophilicity and can participate in halogen bonding, potentially leading to enhanced binding affinity with specific protein targets. In some series, halogenated derivatives have shown superior activity compared to their non-halogenated counterparts.
6-Methyl Substituent: The methyl group is a small, lipophilic, and electron-donating group. Its placement at the 6-position can enhance binding in hydrophobic sub-pockets of a target protein. It can also positively influence metabolic stability by blocking a potential site of oxidative metabolism.
QSAR models for 2-arylbenzimidazoles have been developed for various activities, including anti-leishmanial and α-amylase inhibition. ajchem-a.comnih.gov These models often identify descriptors related to electronic properties (e.g., partial charges), steric factors (e.g., molecular volume), and lipophilicity (e.g., LogP) as being critical for activity. nih.gov A typical QSAR model might take the form of a linear equation correlating biological activity (e.g., pIC50) with these calculated descriptors, providing a predictive tool for designing new, more potent analogs. ijpsr.com
Nonlinear Optical (NLO) Properties Calculations
Benzimidazole derivatives, with their extended π-conjugated systems, are of interest in materials science for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light and have applications in optoelectronics, telecommunications, and optical data storage.
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. biointerfaceresearch.com Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of a strong second-order NLO response.
The structure of this compound possesses features conducive to NLO activity. The benzimidazole system acts as a π-electron core. The 4-bromophenyl group can function as an electron-accepting or -donating moiety depending on the electronic context, contributing to intramolecular charge transfer (ICT), which is a key mechanism for generating high NLO responses. biointerfaceresearch.com The methyl group, being electron-donating, can further enhance this effect.
DFT calculations at levels like B3LYP/6-31G* are commonly employed to optimize the molecular geometry and compute NLO properties. nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also an important indicator; a smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. researchgate.net Studies on similar D-π-A (donor-π-acceptor) benzimidazole systems have shown that strategic placement of electron-donating and -withdrawing groups can significantly enhance the first hyperpolarizability, sometimes to values many times that of standard NLO materials like urea (B33335). biointerfaceresearch.com
| Computational Parameter | Predicted Value (Illustrative) | Significance |
| Dipole Moment (μ) | 3 - 5 Debye | Indicates charge asymmetry, necessary for NLO activity. |
| HOMO-LUMO Energy Gap (ΔE) | 4 - 5 eV | Lower values correlate with easier electronic transitions and potentially higher NLO response. |
| Linear Polarizability (α) | ~250 - 350 (a.u.) | Measures the molecule's response to an external electric field. |
| First Hyperpolarizability (β) | 5 x 10-30 - 15 x 10-30 esu | Quantifies the second-order NLO response. |
Note: These values are illustrative estimates based on DFT calculations reported for structurally related benzimidazole derivatives and are not specific experimental or calculated values for this compound. researchgate.netnih.gov
Preclinical Pharmacological Research and Mechanistic Studies of 2 4 Bromophenyl 6 Methyl 1h Benzimidazole Derivatives
Antimicrobial Activity Research
Antifungal Efficacy against Yeast and Filamentous Fungi
Derivatives of the benzimidazole (B57391) scaffold have been a subject of significant interest in the search for new antifungal agents, particularly in light of increasing drug resistance. Research has demonstrated that certain substituted benzimidazoles exhibit considerable efficacy against a range of pathogenic yeasts and filamentous fungi.
A study involving novel benzimidazole derivatives, including compounds structurally related to 2-(4-bromophenyl)-6-methyl-1H-benzimidazole, tested their activity against several fungal species. For instance, 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazol and related compounds were evaluated against Candida albicans, Candida glabrata, and Candida krusei. Several of these derivatives demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating activity comparable to commercially available fungicides. semanticscholar.org The rising incidence of invasive fungal infections, especially those caused by Candida albicans and Aspergillus fumigatus, underscores the need for such novel therapeutic options. nih.gov
Further research into benzimidazole-1,2,4-triazole derivatives has shown significant potential, particularly against C. glabrata. In one study, specific derivatives, 6b , 6i , and 6j , exhibited potent antifungal activity with MIC values of 0.97 μg/mL, which was two to four times more effective than the reference drugs voriconazole (B182144) and fluconazole, respectively. acs.org The substitution pattern on the benzimidazole ring is crucial for activity; for example, chloro or fluoro substitution at the C-5 position has been found to significantly enhance antifungal effects. acs.org Another study highlighted that N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine showed potent activity against Aspergillus niger and Aspergillus fumigatus, with MIC values of 7.81 μg/mL. nih.gov
Table 1: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) |
|---|---|---|
| 2-(p-bromophenyl)-5-nitro derivatives | Candida albicans | 12.5 |
| 2-(p-bromophenyl)-5-nitro derivatives | Candida glabrata | 12.5 |
| 2-(p-bromophenyl)-5-nitro derivatives | Candida krusei | 12.5 |
| Benzimidazole-1,2,4-triazole (6b, 6i, 6j) | Candida glabrata | 0.97 |
| N-((1H-benzimidazol-1-yl) methyl)...(5i) | Aspergillus niger | 7.81 |
Antiparasitic and Antileishmanial Investigations
The benzimidazole core is a well-established pharmacophore in antiparasitic drug discovery, forming the backbone of several anthelmintic drugs. nih.govresearchgate.net Research has expanded to explore the efficacy of its derivatives against various protozoan parasites, including those responsible for leishmaniasis.
Synthetic benzimidazole derivatives have been tested in vitro against protozoa such as Giardia lamblia and Entamoeba histolytica, with many compounds showing greater activity than the standard drug Metronidazole. nih.gov The benzimidazole scaffold is considered an isostere of natural purine (B94841) bases, which contributes to its broad biological significance. semanticscholar.org
In the context of leishmaniasis, a neglected tropical disease, various benzimidazole derivatives have demonstrated potent in vitro activity against Leishmania species. nih.govnih.gov Studies on newly synthesized derivatives showed efficacy against Leishmania major promastigotes. nih.gov One investigation of pyrimido[1,2-a]benzimidazole (B3050247) derivatives identified a compound (2a ) with a 3-fluorophenyl substituent that exhibited excellent activity against L. major promastigotes and amastigotes, with EC50 values in the nanomolar range (0.2–0.4 µM), surpassing the efficacy of the reference drug Amphotericin B. semanticscholar.org Another study found that N-alkyl benzimidazole-based compounds displayed potential inhibitory activity against L. (L.) major promastigotes. nih.gov The mechanism of action for some derivatives is thought to involve compromising the parasite's redox metabolism, leading to an increase in reactive oxygen species (ROS) production. mdpi.com
Mechanisms of Antimicrobial Action (e.g., DHFR inhibition, membrane effects)
The antimicrobial effects of benzimidazole derivatives are attributed to several mechanisms of action. One of the primary modes of action, particularly in parasites, is the inhibition of tubulin polymerization. nih.gov However, this is not the sole mechanism, and research has pointed to other critical molecular targets.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the biosynthesis of essential cellular components, making it a key target for antimicrobial agents. researchgate.netorscience.ru Inhibition of DHFR disrupts folate metabolism, which in turn halts the synthesis of purines and pyrimidines, thereby stopping DNA and RNA synthesis. nih.gov While many known DHFR inhibitors feature a 2,4-diamino pyrimidine (B1678525) motif, the benzimidazole scaffold has also been explored in this context. orscience.runih.gov Molecular docking studies have suggested that some antimicrobial benzimidazole derivatives may interact efficiently with DNA, forming a complex that blocks replication and exerts a powerful antimicrobial effect. rjptonline.org
Membrane Effects and Other Mechanisms: Beyond specific enzyme inhibition, some benzimidazole derivatives may exert their effects by disrupting cellular membranes or other vital processes. The structural similarity of the benzimidazole nucleus to purines allows it to interfere with various metabolic pathways within parasites and microbes. semanticscholar.orgnih.gov Some studies suggest that the antiparasitic action of certain derivatives is linked to inducing oxidative stress within the parasite, leading to an increase in ROS production and subsequent cellular damage. mdpi.com
Anti-inflammatory Activity Research
The benzimidazole scaffold has been recognized as a privileged structure in the development of anti-inflammatory agents. nih.gov Its derivatives have been shown to exert their effects by targeting key enzymes and signaling pathways involved in the inflammatory cascade. nih.gov
Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes
A primary mechanism for the anti-inflammatory action of many compounds, including benzimidazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes, COX-1 and COX-2, are central to the arachidonic acid cascade that produces prostaglandins, key mediators of inflammation. researchgate.net
Numerous studies have focused on designing and synthesizing benzimidazole derivatives as selective COX-2 inhibitors. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. researchgate.net A novel series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles was designed and evaluated for COX-1/COX-2 inhibition, demonstrating the potential of this class of compounds. nih.gov In one study, a benzimidazole derivative linked to oxadiazole and morpholine (B109124) rings exhibited significant COX-2 inhibition with an IC50 value of 8.00 µM. researchgate.net Another investigation into isoxazole (B147169) derivatives found several compounds with potent and selective COX-2 inhibition, with IC50 values as low as 0.55 µM. nih.gov
Table 2: COX-2 Inhibition by Selected Heterocyclic Derivatives
| Compound Class | Specific Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Benzimidazole-Oxadiazole-Morpholine | Compound 96 | 8.00 | Not Reported |
| Isoxazole Derivative | Compound C6 | 0.55 ± 0.03 | 61.73 |
| Isoxazole Derivative | Compound C5 | 0.85 ± 0.04 | 41.82 |
| 1,4-Benzoxazine Derivative | Compound 3e | 0.57 | 242.4 |
Modulation of Pro-inflammatory Mediators (e.g., PGE2)
By inhibiting COX enzymes, benzimidazole derivatives effectively modulate the production of pro-inflammatory prostaglandins, such as Prostaglandin E2 (PGE2). The synthesis of PGE2 is directly dependent on COX activity. researchgate.net Furthermore, the anti-inflammatory effects of these compounds extend to the inhibition of pro-inflammatory cytokines. Studies on mouse macrophages have shown that synthesized benzimidazole derivatives can effectively inhibit the lipopolysaccharide (LPS)-induced secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net This modulation of cytokines is often linked to the inhibition of upstream signaling pathways like NF-κB. nih.gov
Inhibition of Other Targets (e.g., Aldose Reductase, Phospholipase A2, NF-κB, p38 MAPK)
The anti-inflammatory profile of this compound derivatives is broadened by their interaction with multiple other therapeutic targets beyond the COX enzymes.
Aldose Reductase and Phospholipase A2 (PLA2): Molecular docking studies have identified Aldose Reductase and Phospholipase A2 as potential targets for 2-substituted benzimidazole derivatives. nih.gov Phospholipases A2 are involved in inflammatory processes by liberating arachidonic acid from cell membranes, which is the substrate for COX enzymes. nih.gov Specific benzimidazole derivatives have demonstrated strong inhibition of secretory phospholipases A2 (sPLA2). researchgate.netnih.gov
NF-κB: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov A chemical biology screening approach identified substituted benzimidazoles that selectively inhibit antigen receptor-mediated NF-κB activation. nih.gov By suppressing the phosphorylation and nuclear translocation of NF-κB, these compounds can effectively downregulate the inflammatory response. nih.gov
p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) is another crucial target in chronic inflammatory diseases. nih.gov Activation of the p38 MAPK pathway is observed in various inflammatory conditions. High-throughput screening has led to the discovery of benzimidazolone derivatives as a new class of potent p38 MAPK inhibitors. nih.govresearchgate.net These compounds act as ATP-competitive inhibitors, binding to the kinase and preventing its activation, thereby blocking downstream inflammatory signaling. nih.govmdpi.com
Enzyme Inhibition Studies Beyond Antimicrobial/Anticancer Targets
The versatility of the benzimidazole nucleus allows for its investigation against various enzymatic targets implicated in a range of pathologies. Research has extended to enzymes involved in metabolic and neurological disorders.
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori, contributing to gastric and peptic ulcers. Consequently, the inhibition of urease is a key therapeutic strategy.
A variety of benzimidazole derivatives have been synthesized and evaluated as inhibitors of Jack bean urease. researchgate.net Studies on 5,6-dichloro-2-methyl-1H-benzimidazole derivatives revealed potent inhibitory activity, significantly greater than the standard inhibitor, thiourea. For instance, a series of N'-(substituted benzylidene)-2-(5,6-dichloro-2-methyl-1H-benzimidazol-1-yl)acetohydrazides demonstrated IC50 values in the nanomolar range, with the most potent compound having an IC50 of 0.0294 ± 0.0015 µM, compared to thiourea's IC50 of 0.5117 ± 0.0159 µM. researchgate.net The presence of a strong electron-withdrawing nitro group on the phenyl ring of these derivatives was found to be a key factor for the enhanced inhibitory effect. researchgate.net
Similarly, another study involving 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives that incorporated hydrazinecarbothioamide, 1,2,4-triazole (B32235), 1,3,4-oxadiazole, and imine functionalities also showed good urease inhibitory activity. researchgate.net One of the most active compounds in this series exhibited an IC50 value of 0.06 µM. researchgate.net These findings underscore the potential of the benzimidazole scaffold, including derivatives with substitutions analogous to this compound, as a foundational structure for developing potent urease inhibitors.
Table 1: Urease Inhibition by Selected Benzimidazole Derivatives This table presents data on compounds structurally related to this compound to illustrate the potential of the benzimidazole scaffold.
| Compound Series | Most Potent Compound IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
|---|---|---|---|
| 5,6-dichloro-2-methyl-1H-benzimidazole derivatives | 0.0294 ± 0.0015 | 0.5117 ± 0.0159 | researchgate.net |
| 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives | 0.06 | Not Reported in Study | researchgate.net |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. The benzimidazole framework has been extensively explored for its potential as a cholinesterase inhibitor. nih.govresearchgate.net
Research has shown that benzimidazole derivatives can exhibit significant inhibitory activity against both AChE and BChE. nih.gov For example, a study of benzimidazole-triazole derivatives found that compounds with a 5(6)-chloro substitution on the benzimidazole ring and a 3,4-dihydroxy substitution on a phenyl ring were potent inhibitors of AChE. nih.gov The most active compounds in this series, 3d and 3h, displayed IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively, which are comparable to the standard drug donepezil (B133215) (IC50 = 21.8 ± 0.9 nM). nih.gov
The nature and position of substituents on both the benzimidazole and the phenyl rings play a critical role in determining the inhibitory potency and selectivity towards AChE or BChE. Dual inhibitors of both enzymes are also of significant interest. Most derivatives of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed dual inhibition of both enzymes with IC50 values ranging from 44–100 µM for AChE and from 22 µM for BChE. mdpi.com
Table 2: Cholinesterase Inhibition by Selected Benzimidazole Derivatives This table presents data on compounds structurally related to this compound to illustrate the potential of the benzimidazole scaffold.
| Compound Series | Enzyme | Most Potent Compound IC50 | Standard (Donepezil) IC50 | Reference |
|---|---|---|---|---|
| Benzimidazole-triazole derivatives (Compound 3h) | AChE | 29.5 ± 1.2 nM | 21.8 ± 0.9 nM | nih.gov |
| Benzimidazole-triazole derivatives (Compound 3d) | AChE | 31.9 ± 0.1 nM | 21.8 ± 0.9 nM | nih.gov |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 44-100 µM | Not Reported in Study | mdpi.com |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | from 22 µM | Not Reported in Study | mdpi.com |
Antioxidant Activity Assessment
Antioxidants are vital for protecting cells from damage caused by oxidative stress, a process implicated in numerous chronic diseases. The benzimidazole scaffold has been identified as a promising core for the development of novel antioxidant agents. researchgate.net
The antioxidant properties of various benzimidazole derivatives have been evaluated using several in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In one study, a derivative bearing a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated significant antioxidant activity, causing a 57% inhibition of lipid peroxidation (LPO), which was comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
Another study investigating benzimidazole derivatives containing salicyl, oxadiazole, thiosemicarbazide, and 1,2,4-triazole moieties found that several compounds exhibited very good scavenging activity in both DPPH and ABTS assays. researchgate.net The structure-activity relationship studies often reveal that the presence and position of hydroxyl or other electron-donating groups on the phenyl ring attached to the benzimidazole core are crucial for the antioxidant capacity.
Table 3: Antioxidant Activity of a Selected Benzimidazole Derivative This table presents data on a compound structurally related to this compound to illustrate the potential of the benzimidazole scaffold.
| Compound Description | Assay | % Inhibition | Standard (BHT) % Inhibition | Reference |
|---|---|---|---|---|
| Derivative with a p-bromophenyl substituent at the C-2 position | Lipid Peroxidation (LPO) | 57% | 65% | nih.gov |
Applications of 2 4 Bromophenyl 6 Methyl 1h Benzimidazole in Chemical Biology and Materials Science
Development of Fluorescent Probes for Biological Systems
Extensive searches were conducted to identify the use of 2-(4-bromophenyl)-6-methyl-1H-benzimidazole as a fluorescent probe. While the broader class of benzimidazole (B57391) derivatives has shown utility in this area, no studies were found that specifically utilized or characterized the title compound for these purposes.
Applications in Cellular Imaging (e.g., Bacterial Outer Membrane Vesicle (OMV) Labeling)
There is no available research demonstrating the application of this compound in cellular imaging. Specifically, no literature was found describing its use for the labeling of bacterial outer membrane vesicles (OMVs). While other benzimidazole-based fluorescent probes have been explored for OMV staining, this specific compound has not been reported in this context.
Biosensing Applications (e.g., pH detection, Cysteine detection, Metal Ion sensing)
No published studies have reported the use of this compound for biosensing applications. A thorough search for its use in the detection of pH, cysteine, or various metal ions did not yield any relevant results. The scientific community has not documented the synthesis or evaluation of this compound as a chemosensor for these or any other analytes.
Potential in Organic Electronic Materials
Applications in Organic Light-Emitting Diodes (OLEDs)
There is no evidence in the scientific literature of this compound being used in the fabrication of Organic Light-Emitting Diodes (OLEDs). Searches for its application as an emitter, host, or transport layer material in OLEDs were unfruitful.
Role in Organic Photovoltaic Cells (e.g., Dye-Sensitized Solar Cells)
Similarly, no documentation was found regarding the role of this compound in organic photovoltaic cells. This includes its potential use as a component in dye-sensitized solar cells (DSSCs) or other types of organic solar cells. The compound does not appear in the literature related to the development of new materials for solar energy conversion.
Future Perspectives and Research Directions for 2 4 Bromophenyl 6 Methyl 1h Benzimidazole Research
Rational Design of Multi-Targeting Benzimidazole (B57391) Derivatives
The paradigm of "one drug, one target" is increasingly being challenged by the complexity of multifactorial diseases like cancer, inflammation, and neurodegenerative disorders. The future of drug discovery lies in the development of multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously. The 2-(4-bromophenyl)-6-methyl-1H-benzimidazole scaffold is an ideal starting point for designing such agents.
Researchers are employing a molecular hybridization strategy, which involves combining the core benzimidazole structure with other pharmacophores to create hybrid molecules with enhanced efficacy and a broader spectrum of activity. pharmafeatures.comnih.gov For instance, integrating this benzimidazole with moieties known to inhibit targets like cyclooxygenases (COX), lipoxygenases (LOX), and tumor necrosis factor-alpha (TNF-α) could yield potent anti-inflammatory agents. nih.gov Similarly, designing hybrids that target key enzymes in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glycogen synthase kinase-3β (GSK-3β), represents a promising avenue for developing novel therapeutics. mdpi.comnih.gov
The design process for these multi-targeting agents often involves identifying pharmacophoric elements from different known inhibitors and linking them to the benzimidazole core. This rational approach aims to create synergistic effects, where the hybrid molecule is more effective than the individual components.
Table 1: Examples of Multi-Targeting Strategies for Benzimidazole Scaffolds
| Target Disease | Potential Combined Targets | Rationale |
|---|---|---|
| Inflammation | COX-1/2, 5-LOX, 15-LOX, TNF-α | Addresses multiple pathways in the inflammatory cascade for broader efficacy. nih.gov |
| Alzheimer's Disease | AChE, BuChE, GSK-3β, Aβ Aggregation | Targets cholinergic pathways, tau pathology, and amyloid plaque formation. mdpi.comnih.gov |
Advanced Lead Optimization Strategies
Once a promising lead compound like this compound is identified, lead optimization becomes a critical step to transform it into a viable drug candidate. pharmafeatures.com This meticulous process involves fine-tuning the molecule's structure to enhance its potency, selectivity, and pharmacokinetic profile while minimizing potential toxicity. drugdevelopment.fipatsnap.com
A cornerstone of this phase is the systematic analysis of Structure-Activity Relationships (SAR). patsnap.com By making small, deliberate modifications to the benzimidazole scaffold—such as altering substituents on the phenyl ring or the benzimidazole nucleus—medicinal chemists can decipher which molecular features are crucial for biological activity. pharmafeatures.com
Computational tools are indispensable in modern lead optimization. patsnap.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to predict how structural changes will affect a compound's interaction with its biological target. patsnap.compharmatutor.org This in silico approach accelerates the design-synthesize-test cycle by prioritizing the most promising analogs for synthesis, thereby saving time and resources. pharmatutor.org Furthermore, optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial. This may involve modifying the molecule to improve solubility, enhance metabolic stability, or ensure it can reach its target in the body effectively. patsnap.com
Exploration of Novel Biological Mechanisms and Targets
The versatility of the benzimidazole scaffold allows it to interact with a wide array of biological targets, and future research will undoubtedly uncover new mechanisms of action for derivatives of this compound. mdpi.comresearchgate.net The structural similarity of benzimidazoles to naturally occurring nucleotides enables them to bind to various enzymes and receptors, making them a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net
Current research has already identified numerous targets for benzimidazole compounds, including enzymes involved in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and topoisomerase II. nih.gov Other studies have pointed to their potential as inhibitors of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in cancer cell metabolism. mdpi.com
Future investigations will likely expand this scope. High-throughput screening campaigns and advanced biochemical assays will be instrumental in identifying novel protein targets. Understanding these new interactions at a molecular level will open up therapeutic possibilities for a wider range of diseases, potentially including metabolic disorders, viral infections, and rare genetic conditions. The this compound structure, with its specific substitution pattern, may offer unique selectivity for newly discovered targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives will be no exception. nih.govastrazeneca.com AI algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers. nih.gov
Furthermore, ML models, such as graph neural networks, can predict a wide range of properties for virtual compounds, including their efficacy, toxicity, and pharmacokinetic profiles, even before they are synthesized. astrazeneca.com This predictive power allows researchers to prioritize resources, focusing on synthesizing only the most promising candidates. nih.gov As AI technologies become more sophisticated, they will play an increasingly integral role in every stage of the drug discovery pipeline, from initial hit identification to late-stage lead optimization. astrazeneca.com
Investigation of Sustainable Synthesis Routes
As the chemical industry moves towards more environmentally responsible practices, the development of "green" synthesis routes for pharmaceuticals is becoming a major focus. chemmethod.com Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, hazardous solvents, and long reaction times, leading to significant waste and environmental impact. chemmethod.comchemmethod.com
Future research will concentrate on creating sustainable and efficient methods for producing this compound and its derivatives. Green chemistry principles, such as the use of eco-friendly solvents (like water or polyethylene glycol), energy-efficient techniques (like microwave-assisted synthesis), and recyclable catalysts, are being actively explored. chemmethod.comijarsct.co.in
Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. rjptonline.org Researchers are also investigating the use of novel, environmentally benign catalysts, such as plant-assisted nanoparticles, to facilitate the key condensation reactions in benzimidazole synthesis. aip.org Adopting these sustainable practices will not only reduce the environmental footprint of drug manufacturing but can also make the process more cost-effective and efficient. chemmethod.com
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzimidazoles
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Reaction Time | Often requires prolonged heating (hours). chemmethod.com | Can be reduced to minutes (e.g., microwave synthesis). rjptonline.org |
| Solvents | Often uses hazardous organic solvents. | Employs safer, eco-friendly solvents like water or PEG. chemmethod.com |
| Energy Use | High energy consumption due to long heating times. | More energy-efficient (e.g., microwave irradiation). ijarsct.co.in |
| Catalysts | May use stoichiometric or hazardous catalysts. | Focus on recyclable and non-toxic catalysts. aip.org |
| Waste Generation | Can produce significant amounts of waste. | Aims to minimize by-products and waste. ijarsct.co.in |
Expansion into New Bioimaging and Biosensing Modalities
Beyond their therapeutic potential, benzimidazole derivatives are gaining attention for their unique photophysical properties, which make them excellent candidates for bioimaging and biosensing applications. researchgate.net The benzimidazole core can act as a fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength. This fluorescence can be modulated by the molecule's interaction with its local environment or specific analytes. researchgate.net
Future research will focus on designing derivatives of this compound that can act as highly selective and sensitive fluorescent probes. mdpi.com By attaching specific recognition moieties to the benzimidazole scaffold, scientists can create sensors that "turn on" or "turn off" their fluorescence in the presence of specific metal ions, reactive oxygen species, or other biologically important molecules. nih.gov
These advanced probes have significant potential in diagnostics and biomedical research. They could be used to visualize the concentration and dynamics of key analytes within living cells, providing valuable insights into cellular processes and disease states. rsc.org The development of benzimidazole-based sensors for detecting specific biomarkers could also lead to new, non-invasive diagnostic tools for a variety of conditions.
Q & A
Q. What are the common synthetic routes for 2-(4-bromophenyl)-6-methyl-1H-benzimidazole, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of o-phenylenediamine with 4-bromophenyl-substituted aldehydes under acidic or oxidative conditions. For example, polyphosphoric acid or ammonium salts are used as catalysts to promote cyclization . Optimization involves adjusting reaction time, temperature (e.g., 80–120°C), and solvent systems (e.g., two-phase systems to minimize side reactions). Microwave-assisted synthesis and air oxidation methods have also been explored to improve yields and reduce reaction times .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like N-H stretches (~3400 cm⁻¹) in the benzimidazole core. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves precise molecular geometry, as demonstrated in crystal structure reports .
Q. What in vitro assays are suitable for initial evaluation of its antimicrobial activity?
The broth microdilution method (MIC determination) and agar diffusion assays are standard for assessing antimicrobial potency against bacterial (e.g., E. coli, S. aureus) and fungal strains. For example, derivatives of benzimidazole hybrids showed activity in these assays, with IC₅₀ values calculated via dose-response curves . Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective toxicity .
Q. How should researchers handle safety concerns during synthesis given the bromophenyl group's reactivity?
The bromophenyl group may undergo unintended substitution or elimination. Safety protocols include using inert atmospheres (N₂/Ar), avoiding strong bases, and employing protective equipment (gloves, goggles). First-aid measures for accidental exposure (e.g., skin/eye contact) involve immediate flushing with water and medical consultation .
Advanced Research Questions
Q. How can molecular docking studies predict the compound's interaction with biological targets like EGFR or 5-HT6 receptors?
Docking software (e.g., AutoDock, Schrödinger) models ligand-receptor interactions by aligning the compound into ATP-binding pockets (e.g., EGFR kinase domain). Binding free energy calculations (ΔG) and hydrogen-bonding patterns with residues like Thr766 (EGFR) or Trp6.48 (5-HT6R) validate potential inhibition. Comparative analysis with known inhibitors (e.g., Erlotinib) refines predictions .
Q. What structural modifications enhance its anti-inflammatory or anticancer efficacy, based on SAR studies?
Substitution at the 5-/6-positions of the benzimidazole ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) improves anti-inflammatory activity by modulating COX-2 inhibition. For anticancer activity, introducing chalcone moieties or pyrazine rings enhances EGFR-TK inhibition. Compounds with methyl groups at the 6-position (as in 2-(4-bromophenyl)-6-methyl derivatives) show improved cellular uptake and target affinity .
Q. What computational models (e.g., LIE) predict binding affinities, and how reliable are they?
Linear Interaction Energy (LIE) models correlate van der Waals and electrostatic interaction energies with experimental ΔG values. For benzimidazole derivatives, LIE parameters (α = 0.18, β = 0.33) yielded a Pearson correlation coefficient of r = 0.68 against experimental data. Cross-validation (SDEPLOO-CV = 5.9 kJ/mol) indicates moderate reliability, necessitating experimental validation .
Q. How do site-directed mutagenesis studies elucidate its mechanism of action at specific receptors?
Mutagenesis of key residues (e.g., N6.55A in 5-HT6R) disrupts hydrogen bonding with the benzimidazole core, abolishing antagonist activity. Similarly, D3.32A mutations in GPCRs reduce piperazine-anchoring effects. These studies confirm critical binding interactions and guide rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
